molecular formula C8H4Cl2O2S2 B1283421 5-Chloro-1-benzothiophene-2-sulfonyl chloride CAS No. 128851-98-9

5-Chloro-1-benzothiophene-2-sulfonyl chloride

Cat. No. B1283421
M. Wt: 267.2 g/mol
InChI Key: BABMIQVTGOYKAZ-UHFFFAOYSA-N
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Description

The compound "5-Chloro-1-benzothiophene-2-sulfonyl chloride" is a chemically synthesized molecule that is part of a broader class of organic compounds known as sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a chloride atom (Cl). The benzothiophene moiety indicates a fused aromatic ring system that includes both benzene and thiophene rings.

Synthesis Analysis

The synthesis of heterocyclic compounds containing sulfonyl groups can be achieved through the dilithiation of (isopropylsulfonyl)benzene followed by reaction with various reagents. For instance, the reaction with gem-dihalo compounds, esters, or acyl halides can yield five-membered heterocycles such as 2,3-dihydro-1-benzothiophene 1,1-dioxides . Additionally, the synthesis of functional aromatic multisulfonyl chlorides involves a sequence of reactions, with the final step being the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, leading to compounds with multiple sulfonyl chloride groups .

Molecular Structure Analysis

The molecular structure of benzene sulphonyl chloride, a related compound, has been studied using electron diffraction and vibrational spectroscopy. The bond lengths and angles around the sulfur atom in this molecule provide insight into the structural variations observed in sulphone molecules. For example, the bond lengths determined include C-H, C-C, S-O, C-S, and S-Cl, with corresponding bond angles that define the spatial arrangement of these atoms .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. For example, the sulfochlorination reaction of dihalothiophenes can lead to the formation of mono- and dihalothiophenesulfonyl chlorides. These can be further treated with aqueous ammonia to yield stable thiophenesulfonamides, as demonstrated in the reaction of 2,5-dichlorothiophene and 2,5-dibromothiophene .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-Chloro-1-benzothiophene-2-sulfonyl chloride" are not detailed in the provided papers, we can infer from related compounds that sulfonyl chlorides are typically solid at room temperature and may exhibit high reactivity, especially towards nucleophiles due to the presence of the electrophilic sulfonyl chloride group. The electron-withdrawing nature of the sulfonyl and chloro groups can also affect the acidity of protons in the vicinity, potentially leading to interesting chemical behavior .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Chloro-1-benzothiophene-2-sulfonyl chloride has been utilized in the synthesis of antimicrobial agents. Naganagowda and Petsom (2011) detailed the synthesis of various derivatives from 3-chloro-1-benzothiophene-2-carbonylchloride, which demonstrated antibacterial properties. Their research highlights the potential of 5-chloro-1-benzothiophene-2-sulfonyl chloride in creating effective antimicrobial compounds (Naganagowda & Petsom, 2011).

Heterocyclic Compound Synthesis

Obafemi (1982) explored the reactions of 5-chloro-2-thiophenesulfonyl chloride, producing various sulfonamides and sulfonyl azides. These findings are significant for the synthesis of heterocyclic compounds, which are essential in many pharmaceutical applications (Obafemi, 1982).

Application in Organic Synthesis

Yan et al. (2018) developed a photoredox-catalyzed cascade annulation using methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides, including 5-chloro-1-benzothiophene-2-sulfonyl chloride. This process is crucial for synthesizing benzothiophenes, which have various applications in organic chemistry (Yan et al., 2018).

Novel Heterocyclic Syntheses

Cabiddu et al. (1993) described a novel synthesis method for five-membered heterocycles involving dilithiation of (isopropylsulfonyl)benzene, followed by reaction with gem-dihalo compounds, esters, or acyl halides. This method is instrumental in creating heterocyclic compounds containing the sulfonyl group (Cabiddu et al., 1993).

Nonlinear Optical Materials

Chou et al. (1996) synthesized a new series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors. These compounds exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for nonlinear optical materials (Chou et al., 1996).

Safety And Hazards

5-Chloro-1-benzothiophene-2-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2S2/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABMIQVTGOYKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569304
Record name 5-Chloro-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
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Molecular Weight

267.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-benzothiophene-2-sulfonyl chloride

CAS RN

128851-98-9
Record name 5-Chlorobenzo[b]thiophene-2-sulfonyl chloride
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Record name 5-Chloro-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-benzothiophene-2-sulfonyl chloride
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